N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Properties

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide (CAS 1380578-20-0) is a synthetic small molecule belonging to the benzimidazole carboxamide class, characterized by a cyclopropyl group at the 2-position and a furan-2-carboxamide moiety at the 5-position of the benzimidazole core. Compounds within this broad structural class, as exemplified in patent literature, have been investigated for tryptase-inhibiting effects, suggesting a potential pharmacological relevance in inflammatory and allergic disorders.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B12179172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C15H13N3O2/c19-15(13-2-1-7-20-13)16-10-5-6-11-12(8-10)18-14(17-11)9-3-4-9/h1-2,5-9H,3-4H2,(H,16,19)(H,17,18)
InChIKeyJHZMJAMAZDAXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide: Structural and Pharmacological Profile


N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide (CAS 1380578-20-0) is a synthetic small molecule belonging to the benzimidazole carboxamide class, characterized by a cyclopropyl group at the 2-position and a furan-2-carboxamide moiety at the 5-position of the benzimidazole core . Compounds within this broad structural class, as exemplified in patent literature, have been investigated for tryptase-inhibiting effects, suggesting a potential pharmacological relevance in inflammatory and allergic disorders [1]. However, specific bioactivity data for this exact compound is not present in the primary research literature, limiting its current differentiation from closely related analogs.

Why Generic Substitution Fails for N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide


Generic substitution among benzimidazole carboxamides is highly unreliable due to the profound impact of subtle structural changes on target binding and biological activity. The 2-cyclopropyl group imposes distinct steric and electronic constraints compared to other common 2-position substituents like methyl or phenyl groups, which directly influence the molecule's dihedral angle with the benzimidazole core . Furthermore, the 5-furan-2-carboxamide moiety offers different hydrogen-bonding geometry and lipophilicity compared to analogs bearing pyridine-4-carboxamide or 5-bromo-furan-2-carboxamide at the same position . These structural variations are known to cause divergent pharmacokinetic and target engagement profiles within the class, making simple one-to-one substitution scientifically unsound without direct comparative data [1].

Quantitative Differentiation Evidence for N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide


Physicochemical Comparison with the 5-Bromo Analog

The replacement of the furan-2-carboxamide's 5-hydrogen with a bromine atom in the direct analog 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide (CAS 1380576-90-8) significantly alters key drug-like properties. While no direct head-to-head biological data is available, computed or measured physicochemical parameters can be compared to infer potential pharmacokinetic differences .

Medicinal Chemistry Lead Optimization Physicochemical Properties

Potential Tryptase Inhibition: Class-Level Inference from Patent Data

The core structure of N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide falls within the general Markush structure of a patent claiming carboxamide-substituted benzimidazoles as tryptase inhibitors [1]. The patent does not provide an IC50 value for this specific compound, but it establishes a class-level therapeutic rationale. Direct comparative data against a known tryptase inhibitor standard (e.g., APC-366) is required for procurement decisions.

Tryptase Inhibition Inflammation Asthma

Structural Differentiation from 2-Heteroaryl Analogs for Kinase Selectivity Profiling

A related study on 2-furylbenzimidazoles as VEGFR-2 inhibitors revealed that the position of the furan moiety drastically impacts potency. For example, in that series, a compound (10a) with a furan at the 2-position showed a VEGFR-2 IC50 of 0.64 µM [1]. The target compound reverses this motif, placing the furan at the 5-position via a carboxamide linker. This topological isomerism is a critical differentiator, as it orients the furan ring into a different region of the ATP-binding pocket, hypothetically altering its kinase selectivity profile compared to 2-furylbenzimidazoles.

Kinase Inhibitors Selectivity Medicinal Chemistry

Recommended Application Scenarios for N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide Based on Evidence


Chemical Probe or Tool Compound for Tryptase Target Engagement Studies

Based on its structural coverage under the tryptase-inhibitor patent , this compound can be rationally selected as a starting point for developing chemical probes to study human tryptase biology. Procurement is justified when screening a small, focused library of benzimidazole carboxamides for initial in vitro target engagement assays, provided potency and selectivity are verified post-procurement.

Kinase Selectivity Panel Screening of Topological Isomers

Given the established activity of 2-furylbenzimidazoles against VEGFR-2 , this 5-substituted isomer is valuable for inclusion in a kinase selectivity panel. Its divergent topology compared to 2-substituted analogs makes it a useful tool for interrogating the structure-activity relationship around the benzimidazole hinge-binding motif in kinases.

Lead Optimization Benchmarking Against Halogenated Analogs

When procured alongside the 5-bromo-furan-2-carboxamide analog (CAS 1380576-90-8), this compound serves as a lighter, less lipophilic comparator. This pair can be used to experimentally determine the impact of halogen substitution on solubility, permeability, and metabolic stability, generating critical medicinal chemistry data for lead optimization .

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 267.28 g/mol and a distinct cyclopropyl-benzimidazole-furan architecture sourced from vendor catalogs , this compound fits the physicochemical profile for fragment libraries. It can be procured to diversify an existing FBDD library, with subsequent screening against targets like tryptase or specific kinases to identify novel binding interactions.

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